molecular formula C8H4Br2F3NO2 B6296563 2-(Dibromomethyl)-5-nitrobenzotrifluoride CAS No. 122947-77-7

2-(Dibromomethyl)-5-nitrobenzotrifluoride

Cat. No. B6296563
CAS RN: 122947-77-7
M. Wt: 362.93 g/mol
InChI Key: PUSUNKYHBJJVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dibromomethyl)-5-nitrobenzotrifluoride, also known as DBF, is a compound belonging to the group of nitroaromatic compounds. Nitroaromatic compounds are a class of compounds that contain a nitro group (-NO2) attached to an aromatic ring. DBF is a colorless, odorless, and slightly hygroscopic liquid with a boiling point of 155 °C. It is a non-flammable, non-explosive, and non-toxic compound. DBF has a wide range of uses in the fields of organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

2-(Dibromomethyl)-5-nitrobenzotrifluoride is a useful compound in scientific research due to its wide range of applications. It has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and the antifungal drug fluconazole. It has also been used as a reagent in organic synthesis, such as the synthesis of novel heterocyclic compounds. 2-(Dibromomethyl)-5-nitrobenzotrifluoride has been used to study the mechanism of action of various enzymes, such as the enzyme xanthine oxidase, and to study the interaction between proteins and small molecules. Additionally, 2-(Dibromomethyl)-5-nitrobenzotrifluoride has been used in analytical chemistry to detect and quantify various compounds in biological samples.

Mechanism of Action

2-(Dibromomethyl)-5-nitrobenzotrifluoride is an inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. 2-(Dibromomethyl)-5-nitrobenzotrifluoride inhibits the enzyme by forming a covalent bond with the active site of the enzyme, thus preventing the oxidation of hypoxanthine. This inhibition of xanthine oxidase results in a decrease in the production of uric acid, which can be beneficial in the treatment of gout and other disorders caused by elevated levels of uric acid.
Biochemical and Physiological Effects
2-(Dibromomethyl)-5-nitrobenzotrifluoride has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on xanthine oxidase, 2-(Dibromomethyl)-5-nitrobenzotrifluoride has been shown to inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are involved in the production of prostaglandins. 2-(Dibromomethyl)-5-nitrobenzotrifluoride has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, 2-(Dibromomethyl)-5-nitrobenzotrifluoride has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-(Dibromomethyl)-5-nitrobenzotrifluoride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(Dibromomethyl)-5-nitrobenzotrifluoride is its low toxicity, which makes it safe to handle and store. Additionally, 2-(Dibromomethyl)-5-nitrobenzotrifluoride is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 2-(Dibromomethyl)-5-nitrobenzotrifluoride is a volatile compound and can easily evaporate, which can lead to contamination of the experiment. Furthermore, 2-(Dibromomethyl)-5-nitrobenzotrifluoride is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

In the future, 2-(Dibromomethyl)-5-nitrobenzotrifluoride may be used in the development of new pharmaceuticals and in the synthesis of novel compounds. Additionally, 2-(Dibromomethyl)-5-nitrobenzotrifluoride may be used in the study of the mechanisms of action of other enzymes, such as proteases and phosphatases. Furthermore, 2-(Dibromomethyl)-5-nitrobenzotrifluoride may be used in the development of new analytical methods for the detection and quantification of various compounds in biological samples. Finally, 2-(Dibromomethyl)-5-nitrobenzotrifluoride may be used to study the interaction between proteins and small molecules, which may lead to the development of new drugs and therapies.

Synthesis Methods

2-(Dibromomethyl)-5-nitrobenzotrifluoride can be synthesized through a number of different methods. One of the most common methods is the nitration of benzotrifluoride with a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of 2-nitrobenzotrifluoride and 4-nitrobenzotrifluoride, which can then be separated through fractional distillation. The 2-nitrobenzotrifluoride can then be brominated with N-bromosuccinimide (NBS) in an aqueous solution of potassium carbonate to yield 2-(Dibromomethyl)-5-nitrobenzotrifluoride.

properties

IUPAC Name

1-(dibromomethyl)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F3NO2/c9-7(10)5-2-1-4(14(15)16)3-6(5)8(11,12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSUNKYHBJJVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromomethyl)-5-nitrobenzotrifluoride

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